(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
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Overview
Description
4,6-O-Benzylidene-D-galactose is a carbohydrate derivative with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . This compound is commonly used in the field of biomedicine and serves as a key intermediate in the synthesis of various pharmaceutical drugs. Its unique structure and functional properties make it an essential tool in biomedical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Benzylidene-D-galactose typically involves the protection of the hydroxyl groups of D-galactose using benzylidene acetals. One common method includes the reaction of D-galactose with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal . The reaction is usually carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of 4,6-O-Benzylidene-D-galactose follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The purification of the product is often achieved through crystallization or precipitation techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-O-Benzylidene-D-galactose undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as benzoylation, to form benzoylated derivatives.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, sodium periodate
Reduction: Sodium cyanoborohydride, molecular sieves
Substitution: Benzoyl cyanide, DMAP (4-Dimethylaminopyridine)
Major Products Formed
Oxidation: Oxidized derivatives of 4,6-O-Benzylidene-D-galactose
Reduction: 6-O-Benzyl ethers
Substitution: Benzoylated derivatives
Scientific Research Applications
4,6-O-Benzylidene-D-galactose has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,6-O-Benzylidene-D-galactose involves its role as a protecting group in carbohydrate chemistry. The benzylidene acetal group protects the hydroxyl groups of D-galactose, allowing selective reactions to occur at other positions on the molecule . This selective protection is crucial for the synthesis of complex carbohydrate structures and glycosylation reactions .
Comparison with Similar Compounds
4,6-O-Benzylidene-D-galactose can be compared with other benzylidene-protected carbohydrates, such as:
- 4,6-O-Benzylidene-D-glucose
- 4,6-O-Benzylidene-D-mannose
- 4,6-O-Benzylidene-D-altrose
These compounds share similar protective properties but differ in the configuration of the sugar moiety. The uniqueness of 4,6-O-Benzylidene-D-galactose lies in its specific application in the synthesis of D-galactose derivatives and its role in biomedical research .
Properties
Molecular Formula |
C13H16O6 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(4aR,7R,8R,8aR)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11+,12?,13?/m1/s1 |
InChI Key |
FOLRUCXBTYDAQK-NZRGBPHASA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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